molecular formula C6H8N2O2 B1268380 1-Ethyl-1H-pyrazole-3-carboxylic acid CAS No. 400755-44-4

1-Ethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1268380
M. Wt: 140.14 g/mol
InChI Key: YRKRPSDCHZQNDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to 1-Ethyl-1H-pyrazole-3-carboxylic acid, often involves strategies such as Claisen condensation, cyclization, and hydrolysis reactions. An example includes the improved synthesis of 1H-pyrazole-4-carboxylic acid, which achieved a significant yield increase using these methods (Dong, 2011). Another synthesis approach described the effective direct synthesis of substituted pyrazole through a 3+2 annulation method, showcasing the versatility of pyrazole synthesis techniques (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 1-Ethyl-1H-pyrazole-3-carboxylic acid, is characterized by spectroscopic methods such as NMR, mass, and UV-Vis spectroscopy. For instance, a novel pyrazole derivative's structure was elucidated using these techniques, confirming the presence of the pyrazole core and various substituents (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including cyclocondensation and regioselective synthesis, leading to diverse compounds with unique properties. For example, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates demonstrated high regioselectivity and yields under ultrasound irradiation (Machado et al., 2011). These reactions highlight the reactivity and functional versatility of the pyrazole ring.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points and solubility, are influenced by their molecular structure. For example, the hydrolysis of certain pyrazole derivatives leads to products with specific melting points, indicative of their purity and structural integrity (Sun Xiao-qiang, 2007).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-1H-pyrazole-3-carboxylic acid and related compounds, such as reactivity, stability, and acidity, are key to their applications in synthesis. The functional groups present in these compounds, particularly the pyrazole ring and carboxylic acid moiety, play a significant role in their chemical behavior.

For further detailed exploration of 1-Ethyl-1H-pyrazole-3-carboxylic acid and related compounds, including their synthesis, molecular structure, and properties, the provided references offer a comprehensive insight (Dong, 2011); (Naveen et al., 2021); (Machado et al., 2011); (Sun Xiao-qiang, 2007).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .
    • The goal of this research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
  • Scientific Field: Organic Chemistry

    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • A special emphasis is placed on a thorough examination of response processes .
  • Scientific Field: Green Synthesis

    • Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • The goal of this research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
    • The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
  • Scientific Field: Biological Research

    • A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Scientific Field: Chemical Synthesis

    • Yi et al. reported a brand-new silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) .
    • This method could potentially be used to assemble monosubstituted Pyrazoles .
  • Scientific Field: Cancer Research

    • A synthesized pyrazole derivative (5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide) was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety And Hazards

This compound may cause serious eye irritation and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

1-ethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(7-8)6(9)10/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKRPSDCHZQNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341617
Record name 1-Ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-pyrazole-3-carboxylic acid

CAS RN

400755-44-4
Record name 1-Ethyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400755-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
Hypoxia-inducible factor (HIF)-1 is well known as a promising target for cancer chemotherapy. By screening an in-house chemical library using a hypoxia-responsive luciferase reporter …
Number of citations: 25 www.sciencedirect.com
Y Xiong, B Ullman, JSK Choi, M Cherrier… - Journal of medicinal …, 2010 - ACS Publications
Recent developments in sleep research suggest that antagonism of the serotonin 5-HT 2A receptor may improve sleep maintenance insomnia. We herein report the discovery of a …
Number of citations: 9 pubs.acs.org
S Patel, WJ Meilandt, RI Erickson, J Chen… - Journal of medicinal …, 2017 - ACS Publications
Significant data exists to suggest that dual leucine zipper kinase (DLK, MAP3K12) is a conserved regulator of neuronal degeneration following neuronal injury and in chronic …
Number of citations: 45 pubs.acs.org
安田順信 - 2015 - repository.kulib.kyoto-u.ac.jp
1-アルキルピラゾール-3-カルボキ サミドを有する新規低酸素誘導因 子(HIF)阻害薬に関する研究( Page 1 RIGHT: URL: CITATION: AUTHOR(S): ISSUE DATE: TITLE: 1-アルキルピラゾール-3-…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
H Stančin - 2018 - repozitorij.unizg.hr
U ovom radu navedeno je nekoliko ekperimentalnih metoda koje se koriste za ispitivanje kemijskog sastava uzorka i analizu njegove termalne dekompozicije. Analiza je provedena na …
Number of citations: 10 repozitorij.unizg.hr

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